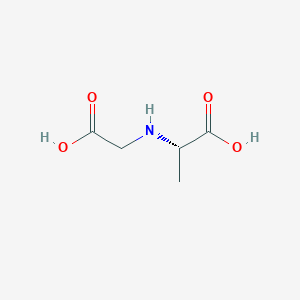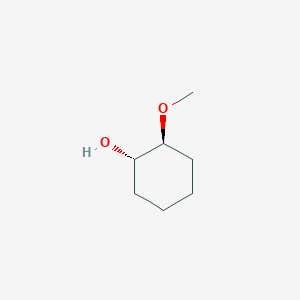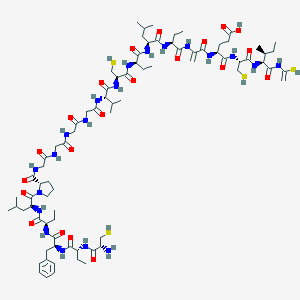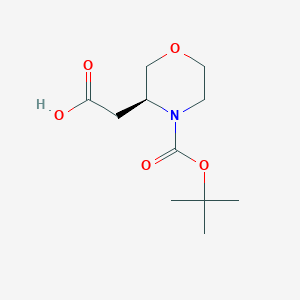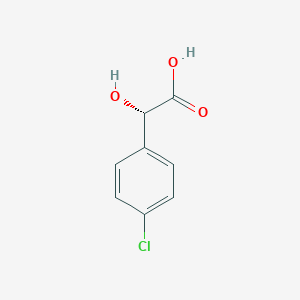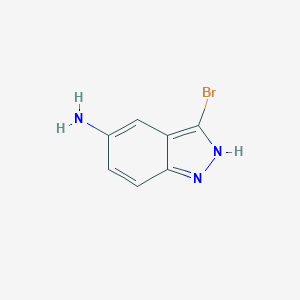
3-Brom-1H-Indazol-5-amin
Übersicht
Beschreibung
3-bromo-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring.
Wissenschaftliche Forschungsanwendungen
3-bromo-1H-indazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing compounds with potential anticancer properties.
Biological Research: The compound is used to study the biological pathways and mechanisms involved in cancer cell proliferation and apoptosis.
Chemical Research: It serves as a precursor for synthesizing a variety of indazole derivatives, which are explored for their diverse biological activities.
Wirkmechanismus
Target of Action
3-Bromo-1H-indazol-5-amine is a derivative of indazole, a heterocyclic aromatic organic compound . The primary targets of this compound are human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Mode of Action
The compound interacts with its targets by inhibiting their growth. It has been observed that 3-amino-1H-indazole-1-carboxamides, a related group of compounds, can inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 µM . This inhibition causes a block in the G0–G1 phase of the cell cycle .
Biochemical Pathways
The compound affects apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This leads to downstream effects such as the inhibition of cell growth and the induction of cell death .
Pharmacokinetics
It is known that the compound is used as an efficient and versatile coupling partner for suzuki, miyaura, and arylboronic acid reactions , which suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of growth in various human cancer cell lines . For example, one compound exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM . This compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) .
Action Environment
The action of 3-bromo-1H-indazol-5-amine can be influenced by various environmental factors. For instance, the cyclization of related compounds in aprotic polar solvents, such as NMP and DMSO, was performed smoothly under mild conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment.
Biochemische Analyse
Biochemical Properties
3-Bromo-1H-Indazol-5-Amine, as a derivative of indazole, may interact with various enzymes, proteins, and other biomolecules. The exact nature of these interactions would depend on the specific biochemical context and the presence of other functional groups on the molecule .
Cellular Effects
Indazole derivatives have been shown to have diverse effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of indazole derivatives have been studied in in vitro and in vivo studies .
Dosage Effects in Animal Models
Indazole derivatives have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Indazole derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Indazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Indazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-indazol-5-amine typically involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate. This reaction is carried out under reflux conditions, yielding 3-bromo-1H-indazol-5-amine with high efficiency . The reaction can be summarized as follows:
Starting Material: 5-bromo-2-fluorobenzonitrile
Reagent: Hydrazine hydrate (80%)
Conditions: Reflux for 20 minutes
Industrial Production Methods
While specific industrial production methods for 3-bromo-1H-indazol-5-amine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-1H-indazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different functional groups using reagents like boronic acids in Suzuki coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki Coupling: Utilizes boronic acids and a palladium catalyst in the presence of a base like cesium carbonate.
Major Products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indazole-3-amine: Another indazole derivative with similar biological activities but different substitution patterns.
5-fluoro-1H-indazole: A fluorinated analog with distinct chemical properties and biological activities.
Uniqueness
3-bromo-1H-indazol-5-amine is unique due to the presence of the bromine atom at the 3-position, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate for synthesizing a wide range of biologically active compounds .
Eigenschaften
IUPAC Name |
3-bromo-2H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKHRTSXJINPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626552 | |
| Record name | 3-Bromo-2H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478837-59-1 | |
| Record name | 3-Bromo-2H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1H-indazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


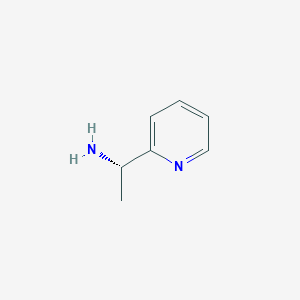
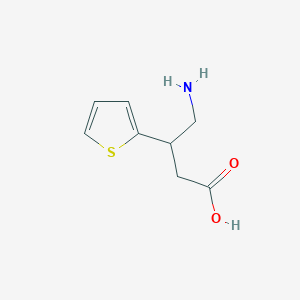
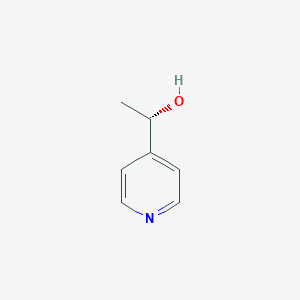
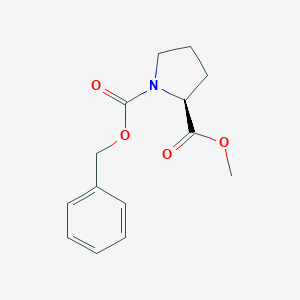
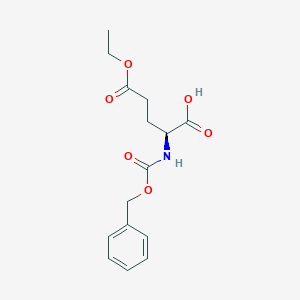
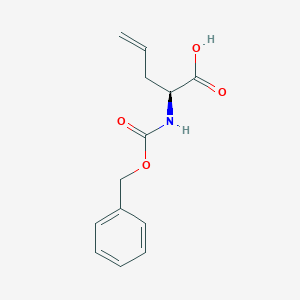
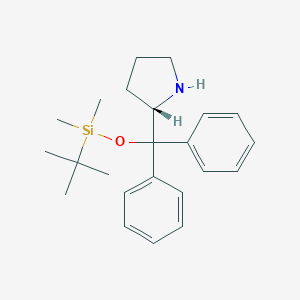
![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)
